molecular formula C8H7F3O B147645 3-(Trifluoromethyl)benzyl alcohol CAS No. 349-75-7

3-(Trifluoromethyl)benzyl alcohol

Cat. No.: B147645
CAS No.: 349-75-7
M. Wt: 176.14 g/mol
InChI Key: BXEHKCUWIODEDE-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)benzyl alcohol, also known as benzenemethanol, 3-(trifluoromethyl)-, is an organic compound with the molecular formula C8H7F3O. It is characterized by the presence of a trifluoromethyl group (-CF3) attached to the benzyl alcohol structure. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethyl)benzyl alcohol typically involves the trifluoromethylation of benzyl alcohol derivatives. One common method is the radical trifluoromethylation of carbon-centered radical intermediates. This process often employs reagents such as trifluoromethyl iodide (CF3I) and radical initiators under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale radical trifluoromethylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 3-(Trifluoromethyl)benzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which 3-(Trifluoromethyl)benzyl alcohol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to modulate biological pathways effectively. For instance, it can influence enzyme activity by altering the enzyme’s active site conformation .

Comparison with Similar Compounds

Comparison: 3-(Trifluoromethyl)benzyl alcohol is unique due to the position of the trifluoromethyl group on the benzyl ring, which significantly influences its reactivity and interaction with other molecules. Compared to its isomers, it exhibits distinct physical and chemical properties that make it more suitable for specific applications in research and industry .

Properties

IUPAC Name

[3-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O/c9-8(10,11)7-3-1-2-6(4-7)5-12/h1-4,12H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXEHKCUWIODEDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20188455
Record name 3-(Trifluoromethyl)benzylic alcohol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349-75-7
Record name 3-(Trifluoromethyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=349-75-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Trifluoromethyl)benzylic alcohol
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Record name 3-(Trifluoromethyl)benzylic alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20188455
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Record name 3-(trifluoromethyl)benzylic alcohol
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Record name 3-Trifluorobenzyl alcohol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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